3,4-Difluoro-5-methoxyaniline
Overview
Description
3,4-Difluoro-5-methoxyaniline is an organic compound with the molecular formula C(_7)H(_7)F(_2)NO It is characterized by the presence of two fluorine atoms and one methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methoxyaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3,4-difluoronitrobenzene with methanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:
Solvent: Methanol or ethanol
Base: Sodium methoxide or potassium carbonate
Temperature: Reflux conditions for several hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or nitroso compounds.
Reduction: Formation of the corresponding aniline derivatives.
Substitution: Nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-Difluoro-5-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
3,4-Difluoroaniline: Lacks the methoxy group, leading to different reactivity and applications.
3,5-Difluoro-4-methoxyaniline: Similar structure but with different fluorine substitution pattern, affecting its chemical properties.
4-Fluoro-3-methoxyaniline: Contains only one fluorine atom, resulting in distinct chemical behavior.
Uniqueness: 3,4-Difluoro-5-methoxyaniline is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of various complex molecules and enhance its potential in diverse scientific applications.
Properties
IUPAC Name |
3,4-difluoro-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZNZZULSBCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195190-12-5 | |
Record name | 3,4-difluoro-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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